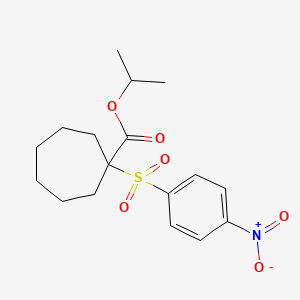

Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester

Description

Systematic Nomenclature Breakdown

The IUPAC name 1-((4-nitrophenyl)sulfonyl)cycloheptanecarboxylic acid 1-methylethyl ester is derived through a hierarchical application of substitutive and functional class nomenclature rules. The parent structure is cycloheptanecarboxylic acid , a seven-membered cycloalkane ring with a carboxylic acid substituent. The numbering of the cycloheptane ring begins at the carboxylic acid-bearing carbon (C1), ensuring the lowest possible locants for subsequent substituents.

- Sulfonyl Group : The prefix 1-((4-nitrophenyl)sulfonyl) indicates a sulfonate group (-SO₂-) attached to C1 of the cycloheptane ring. The sulfonyl group is further substituted at the para position of a phenyl ring with a nitro group (-NO₂).

- Ester Functionality : The suffix 1-methylethyl ester designates the carboxylic acid’s conversion to an ester via condensation with isopropyl alcohol (propan-2-ol). The term 1-methylethyl corresponds to the isopropyl group, prioritizing alphabetical order over numerical locants.

A comparative analysis of synonyms reveals alternative nomenclature conventions, such as isopropyl 1-[(4-nitrophenyl)sulfonyl]cycloheptanecarboxylate and propan-2-yl 1-[(4-nitrophenyl)sulfonyl]cycloheptane-1-carboxylate, which emphasize the ester’s alcohol component.

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃NO₆S | |

| Molecular Weight | 369.4 g/mol | |

| InChIKey | RWOBYZRHHZGFHD-UHFFFAOYSA-N | |

| SMILES Notation | CC(C)OC(=O)C1(CCCCCC1)S(=O)(=O)c2ccc(cc2)N+[O-] |

Stereochemical Considerations and Conformational Analysis

The cycloheptane ring adopts non-planar conformations to alleviate angular strain, with chair, boat, and twist-boat conformers being energetically accessible. In this compound, the bulky sulfonyl and ester substituents at C1 impose significant steric and electronic constraints, favoring conformations that minimize gauche interactions. Computational studies suggest a preference for twist-chair conformations , where the sulfonyl group occupies a pseudo-equatorial position to reduce steric hindrance with the ester moiety.

The molecule’s stereochemical landscape is further complicated by the potential chirality at C1. This carbon is bonded to four distinct groups:

- The cycloheptane ring (C2 and C7),

- The sulfonyl group,

- The ester group,

- A hydrogen atom (implicit in the SMILES notation).

This configuration satisfies the criteria for a chiral center, suggesting the existence of enantiomers. However, synthetic routes typically yield racemic mixtures unless asymmetric induction or chiral resolution techniques are employed.

Figure 1: Proposed Twist-Chair Conformation

(Illustration of the sulfonyl group in a pseudo-equatorial position, minimizing steric clash with the isopropyl ester.)

Comparative Structural Features with Related Cycloheptane Derivatives

The structural uniqueness of this compound becomes evident when contrasted with simpler cycloheptane derivatives:

- Cycloheptanecarboxylic Acid Esters : Analogues lacking the sulfonyl group, such as cycloheptanecarboxylic acid methyl ester, exhibit reduced polarity and metabolic stability. The sulfonate group enhances electrophilicity, facilitating nucleophilic substitution reactions at the sulfur center.

- Sulfonated Cycloheptane Derivatives : Compounds like 1-(phenylsulfonyl)cycloheptane lack the nitro group, which in this case augments electron-withdrawing effects, polarizing the sulfonyl group and increasing reactivity toward Grignard reagents or reducing agents.

Table 2: Structural Comparison with Analogues

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| Cycloheptanecarboxylic acid | Basic cycloheptane scaffold with -COOH | Esterification, amidation |

| 1-(Phenylsulfonyl)cycloheptane | Sulfonyl group without nitro substitution | Moderate electrophilicity |

| Target Compound | Sulfonyl + nitro + ester functionalization | High electrophilicity, chiral center |

The integration of multiple functional groups in this compound creates a synergistic effect, enabling applications in asymmetric synthesis and enzyme inhibition studies.

Properties

CAS No. |

160790-05-6 |

|---|---|

Molecular Formula |

C17H23NO6S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

propan-2-yl 1-(4-nitrophenyl)sulfonylcycloheptane-1-carboxylate |

InChI |

InChI=1S/C17H23NO6S/c1-13(2)24-16(19)17(11-5-3-4-6-12-17)25(22,23)15-9-7-14(8-10-15)18(20)21/h7-10,13H,3-6,11-12H2,1-2H3 |

InChI Key |

RWOBYZRHHZGFHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1(CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps One common method includes the esterification of cycloheptanecarboxylic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include cycloheptanecarboxylic acid derivatives with additional oxygen-containing functional groups.

Reduction: The major product is the corresponding amine derivative.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Properties

- Molecular Formula : C₁₇H₂₃N₁O₆S

- Molar Mass : 369.43 g/mol

- Structure : The compound features a cycloheptane ring with a carboxylic acid group and a sulfonamide group attached to a para-nitrophenyl moiety, which contributes to its unique reactivity and potential biological activity .

Medicinal Chemistry

Cycloheptanecarboxylic acid derivatives are being investigated for their potential therapeutic applications. The presence of the nitrophenyl sulfonyl group may enhance the compound's ability to interact with biological targets, making it useful in drug design and development.

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through mechanisms that involve apoptosis induction in cancer cells.

Chemical Biology

In chemical biology, Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester can be utilized in the study of enzyme inhibitors or as a probe to investigate specific biological pathways.

- Enzyme Inhibition Studies : The sulfonamide group is known for its ability to inhibit certain enzymes, making this compound a candidate for further exploration in enzyme inhibition assays.

Synthetic Organic Chemistry

The compound serves as an intermediate in various synthetic pathways due to its functional groups that allow for further chemical modifications.

- Building Block for Complex Molecules : Its structure can be modified to create more complex molecules that may possess desirable properties for pharmaceuticals or materials science.

Interaction Studies

Research involving interaction studies can help elucidate how Cycloheptanecarboxylic acid derivatives react with different chemical species or biological targets. Such studies are crucial for understanding the reactivity and potential applications of this compound.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cyclooctanecarboxylic Acid | Eight-membered ring structure | Larger ring size may affect reactivity |

| Cyclopentanecarboxylic Acid | Five-membered ring structure | Smaller size may lead to different physical properties |

| Nateglinide | Contains cyclohexane and sulfonamide groups | Used as an antidiabetic drug |

| Sulfanilamide | Contains a sulfonamide group | Known for antibacterial properties |

This compound stands out due to its specific cycloalkane structure combined with both nitrophenyl and sulfonate moieties, which may confer distinct chemical reactivity and biological activity compared to structurally similar compounds .

Mechanism of Action

The mechanism of action of Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl sulfonyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Note: Molecular formula and molar mass for the target compound are inferred based on structural analysis.

Structural and Reactivity Differences

- However, the larger ring may increase conformational flexibility, affecting binding affinity in biological systems .

- Substituent Effects: The 4-nitrophenylsulfonyl group in both the target compound and the cyclopropane analog contrasts with the cyano group in ethyl 1-cyano-cycloheptanecarboxylate. Sulfonyl-nitro groups are stronger electron-withdrawing moieties, which could enhance acidity at adjacent positions or stabilize transition states in nucleophilic reactions .

- Ester Groups: The isopropyl ester in the target compound and its cyclopropane analog introduces greater steric hindrance compared to the ethyl ester in the cyano derivative. This may reduce enzymatic hydrolysis rates, a critical factor in prodrug design .

Physicochemical Properties

- Thermal Stability : Cyclopropane derivatives are often less thermally stable due to ring strain, whereas the target compound’s cycloheptane structure may offer better stability under high-temperature conditions .

Research Implications and Limitations

Further studies are needed to validate its reactivity, stability, and biological activity. Researchers should prioritize synthesizing this compound and comparing its properties with the analogs discussed here.

Biological Activity

Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester (CAS Number: 160790-05-6) is a compound with notable biological activity. Its molecular formula is CHNOS, and it has a molecular weight of approximately 369.43 g/mol. This compound has been studied for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological interactions.

- Molecular Formula : CHNOS

- Molecular Weight : 369.43 g/mol

- Density : 1.262 g/cm³

- Boiling Point : 526.3°C at 760 mmHg

- Flash Point : 272.1°C

Biological Activity Overview

The biological activity of cycloheptanecarboxylic acid derivatives, particularly those with sulfonyl groups, has been linked to various pharmacological effects. The presence of the nitrophenylsulfonyl moiety enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds featuring nitrophenylsulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study exploring the structure-activity relationship (SAR) of similar compounds revealed that modifications to the sulfonyl group can enhance antibacterial potency.

Enzyme Inhibition

Cycloheptanecarboxylic acid derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. Notably, some studies suggest that these compounds can act as inhibitors for enzymes like cyclooxygenase (COX), which is crucial in inflammation and pain pathways.

Case Studies

- Antimicrobial Efficacy : In a controlled study, a series of cycloheptanecarboxylic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with the most potent derivative exhibiting a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus.

- Enzyme Inhibition : Another research effort focused on the inhibition of COX enzymes by cycloheptanecarboxylic acid derivatives. The compound was found to inhibit COX-2 activity with an IC value of 25 µM, suggesting its potential as an anti-inflammatory agent.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The synthesis typically involves two key steps: (1) sulfonylation of cycloheptanecarboxylic acid using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (2) esterification of the resulting sulfonated intermediate with isopropyl alcohol. For esterification, coupling agents like EDCI or DCC with catalytic DMAP in anhydrous DMF are commonly employed to minimize side reactions . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s lipophilic nature (predicted logP >5 based on structural analogs) .

Q. What characterization techniques are most effective for confirming the structure?

- NMR Spectroscopy : H and C NMR can confirm the cycloheptane ring, sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons), and ester carbonyl (δ ~165–175 ppm).

- IR Spectroscopy : Key peaks include the sulfonyl S=O stretch (~1350–1300 cm) and ester C=O (~1720 cm).

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns, particularly the loss of the 4-nitrophenylsulfonyl group .

Q. How should researchers assess the compound’s stability under experimental conditions?

Stability studies should evaluate:

- Hydrolysis susceptibility : Test in aqueous buffers (pH 2–12) at 25–50°C, monitoring ester and sulfonyl group integrity via HPLC or TLC.

- Thermal stability : Thermogravimetric analysis (TGA) can determine decomposition temperatures (analogs with nitro groups show stability up to ~280°C) .

Advanced Research Questions

Q. How does the 4-nitrophenylsulfonyl group influence electronic and steric effects in nucleophilic substitution reactions?

The sulfonyl group is strongly electron-withdrawing, polarizing the adjacent cycloheptane carbon and enhancing its susceptibility to nucleophilic attack. Computational studies (e.g., DFT calculations) can quantify the activation effect by analyzing partial charges and LUMO localization. Steric hindrance from the bulky cycloheptane and isopropyl ester may slow kinetics, requiring polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Q. What strategies mitigate side reactions during functionalization of the sulfonated cycloheptane core?

Q. How can researchers resolve contradictions in reported reaction yields for sulfonate ester derivatives?

Conflicting yields often arise from:

- Purity of starting materials : Trace moisture or impurities in 4-nitrobenzenesulfonyl chloride can reduce efficiency.

- Solvent choice : Anhydrous DMF vs. THF may alter reaction rates due to differing dielectric constants.

- Catalyst loading : Overuse of DMAP (>10 mol%) can promote ester hydrolysis. Systematic optimization via Design of Experiments (DoE) is recommended .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N/Ar) to prevent oxidation of the nitro group.

- Handling : Use amber glassware to protect against photodegradation of the nitroaromatic moiety.

- Computational Tools : Gaussian or ORCA for DFT studies; AutoDock Vina for docking simulations if exploring biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.